methyl 4-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate
Description
Methyl 4-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a butyl-substituted dioxo moiety. The structure includes an acetamido linker connecting the thienopyrimidine system to a methyl benzoate group. This compound’s design combines elements of fused bicyclic systems and ester functionalities, which are common in bioactive molecules.
Properties
IUPAC Name |
methyl 4-[[2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-3-4-10-22-18(25)17-15(9-11-29-17)23(20(22)27)12-16(24)21-14-7-5-13(6-8-14)19(26)28-2/h5-9,11,17H,3-4,10,12H2,1-2H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKGCKSYYDZAHD-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N3O5S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological evaluations based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C20H23N3O4S |
| Molecular Weight | 401.48 g/mol |
| IUPAC Name | 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-methoxyphenyl)acetamide |
| SMILES | CCCCn3c(=O)n(CC(=O)NCc1ccc(OC)cc1)c2ccsc2c3=O |
Synthesis
The compound can be synthesized through various palladium-catalyzed cross-coupling reactions. A study highlighted the synthesis of multiple thieno[3,2-d]pyrimidinones by modifying substituents on the phenyl ring at specific positions. These modifications significantly impacted biological activity and metabolic stability in vivo .
Antiparasitic Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit notable antiplasmodial activity against Plasmodium berghei. The biological evaluation of these compounds showed that minor modifications in their structure could lead to substantial changes in potency. For instance, the introduction of different substituents at positions 6 and 2 resulted in compounds with improved metabolic stability and enhanced antiplasmodial effects .
Anticancer Potential
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anticancer properties. A study demonstrated that certain compounds exhibited cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The structure-activity relationship (SAR) analysis revealed that specific modifications could enhance the cytotoxic effects .
Case Studies
- Antimalarial Activity : A compound derived from the thieno[3,2-d]pyrimidine scaffold was evaluated for its antimalarial properties. It was found that the addition of a methoxy group at position 6 significantly increased its efficacy against P. berghei in murine models .
- Cytotoxicity Against Cancer Cells : In a comprehensive study evaluating a series of thieno[3,2-d]pyrimidinones, one compound demonstrated a remarkable IC50 value against MCF-7 cells compared to standard chemotherapeutics. This highlights its potential as a lead compound for further development .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is being investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. Its structural similarity to known anticancer agents makes it a candidate for further investigation in cancer therapy .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against various pathogens. Its unique structure may enhance its interaction with microbial targets .
Biological Research
In biological research, the compound is explored for its interactions with biological systems:
- G Protein-Coupled Receptors (GPCRs) : Research indicates that compounds similar to this compound can interact with GPCRs, which are critical in signal transduction pathways. This interaction could lead to the development of novel drugs targeting these receptors .
- Enzyme Inhibition Studies : The compound's ability to inhibit key enzymes involved in metabolic pathways is being studied. For instance, its effect on dihydrofolate reductase has been noted in related compounds .
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with specific properties. Its reactivity allows for the formation of copolymers that may exhibit enhanced thermal or mechanical properties .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer models. Further mechanistic studies are ongoing to elucidate the pathways involved .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups. This suggests potential use as an antimicrobial agent in clinical settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Cores
Thieno[3,2-d]pyrimidine vs. Benzothiazolo/Pyrimidine Derivatives
- Thieno[3,2-d]pyrimidine Core: The target compound’s sulfur-containing fused ring system may confer distinct electronic properties compared to oxygen- or nitrogen-rich analogs.
- Benzoxazinone-Pyrimidines: describes a pyrimidine fused with a benzoxazinone ring.
Substituent Effects
- The butyl group on the thienopyrimidine core may enhance lipophilicity, similar to alkyl chains in ethyl carboxylate derivatives (e.g., ’s ethyl-4H-benzothiazolo-pyrimidines). Longer alkyl chains typically improve membrane permeability but reduce solubility .
- The methyl benzoate ester group is a common feature in prodrug designs (e.g., methyl anthranilates in ), where esterases hydrolyze the ester to release active carboxylic acids .
Data Tables
Table 1. Comparison of Structural Features
Q & A
Q. Key Methodological Considerations :
Q. Table 1: Synthetic Routes Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core Formation | Thiourea, EtOH, reflux | 65–70 | >90% | |
| Alkylation | Butyl iodide, K₂CO₃, DMF | 75–80 | 85–90% | |
| Acetamido Coupling | EDC, HOBt, DCM | 60–65 | >95% |
How is the compound characterized to confirm its structural integrity?
Basic Research Question
Standard characterization methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., butyl chain, benzoate ester).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺).
- HPLC-PDA : Purity assessment (>95%) and detection of byproducts.
Q. Advanced Characterization :
- X-ray Crystallography : Resolves stereochemical ambiguities in the thienopyrimidine core .
- 2D NMR (COSY, HSQC) : Assigns complex proton environments in the acetamido linker .
What initial biological screening assays are recommended for this compound?
Basic Research Question
Prioritize assays based on structural analogs:
Enzyme Inhibition : Test against kinases or proteases due to the thienopyrimidine scaffold’s affinity for ATP-binding pockets.
Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
Solubility/Stability : Assess in PBS (pH 7.4) and simulated gastric fluid.
Q. Table 2: Optimization Results
| Parameter | Original Yield (%) | Optimized Yield (%) |
|---|---|---|
| Catalyst (Pd(OAc)₂) | 60 | 78 |
| Solvent (DMAc) | 65 | 82 |
| Microwave (120°C) | 70 | 88 |
What strategies are effective in analyzing conflicting bioactivity data across different assays?
Advanced Research Question
Root Causes & Solutions :
- Purity Discrepancies : Re-analyze compound via LC-MS; impurities >0.5% can skew results .
- Assay Variability : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Metabolic Interference : Test stability in assay media (e.g., liver microsomes) to rule out degradation .
Case Study : A study observed contradictory kinase inhibition in cell-free vs. cell-based assays. Resolution involved verifying intracellular compound concentration via LC-MS .
What advanced spectroscopic techniques resolve structural ambiguities in complex derivatives?
Advanced Research Question
- Dynamic NMR : Detects rotational barriers in the butyl chain or acetamido linker.
- NOESY : Maps spatial proximity between the benzoate ester and thienopyrimidine core.
- Solid-State NMR : Clarifies crystallinity and polymorphic forms affecting bioavailability .
Example : NOESY cross-peaks between the methyl benzoate and pyrimidinone protons confirmed the compound’s planar conformation .
How can structure-activity relationships (SAR) guide the modification of this compound?
Advanced Research Question
Key Modifications :
- Butyl Chain Length : Shortening to propyl/ethyl may enhance solubility without losing target binding.
- Benzoate Ester Hydrolysis : Replace methyl with tert-butyl ester to improve metabolic stability.
Q. SAR Findings from Analogues :
- Trifluoromethyl groups (as in ) increase lipophilicity and protease resistance.
- Electron-withdrawing substituents on the benzoate ring enhance kinase affinity .
What methodologies assess the compound’s stability under physiological conditions?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
